molecular formula C12H14N2O2 B114136 tert-Butyl (3-cyanophenyl)carbamate CAS No. 145878-50-8

tert-Butyl (3-cyanophenyl)carbamate

Cat. No. B114136
CAS RN: 145878-50-8
M. Wt: 218.25 g/mol
InChI Key: UEEFNFUJFIMRPZ-UHFFFAOYSA-N
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Description

Tert-Butyl (3-cyanophenyl)carbamate (TBC) is an organic compound that is used in a variety of scientific research applications. It is a derivative of carbamic acid and is composed of a tert-butyl group, a phenyl group, and a carbamate group. TBC has been used in a variety of fields, such as organic synthesis, biochemistry, and pharmaceutical research.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Synthesis and Pharmacological Properties : tert-Butyl carbamates, including derivatives similar to tert-Butyl (3-cyanophenyl)carbamate, have been synthesized and evaluated for various pharmacological properties like antiarrhythmic and hypotensive effects. For example, certain tert-butyl carbamate compounds have shown significant hypotensive action and antiarrhythmic activity comparable to established drugs like Propranolol (E. Chalina, L. Chakarova, D. Staneva, 1998).

Chemical Synthesis and Reactions

  • Chemical Synthesis Techniques : Studies have shown the utility of tert-butyl carbamates in chemical synthesis, such as their involvement in lithiation reactions and subsequent formation of functionalised carbamates (Javier Ortiz, A. Guijarro, M. Yus, 1999).
  • Intermediate for Enantioselective Synthesis : tert-Butyl carbamates serve as intermediates in the enantioselective synthesis of compounds like carbocyclic analogues of 2'-deoxyribonucleotides, with their crystal structures aiding in confirming the relative substitution in the intermediates (M. Ober, M. Marsch, K. Harms, T. Carell, 2004).

Deprotection in Organic Synthesis

  • Deprotection in Organic Synthesis : tert-Butyl carbamates are used in the deprotection of esters and ethers. Aqueous phosphoric acid, for instance, has been found to be an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates (Bryan Li et al., 2006).

Applications in Medicinal Chemistry

  • Cytotoxic Analogs Synthesis : Research has been conducted on the synthesis of tert-butyl carbamate analogs of paclitaxel and docetaxel, demonstrating their cytotoxicity against specific cancer cell lines (S. M. Ali et al., 1995).

Future Directions

“tert-Butyl (3-cyanophenyl)carbamate” is used in the synthesis of drugs such as Citalopram and Escitalopram oxalate . It is also used in the synthesis of benzohydrols, which are intermediates in preparations of nefopam, an analgesic, muscle relaxant, or antidepressant . Future research may focus on improving the synthesis methods and exploring new applications of this compound.

properties

IUPAC Name

tert-butyl N-(3-cyanophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEFNFUJFIMRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478146
Record name tert-Butyl (3-cyanophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145878-50-8
Record name tert-Butyl (3-cyanophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3-cyanophenyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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